2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide

Purine Nucleoside Phosphorylase PNP Inhibition Structure-Activity Relationship

The compound 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide (CAS 895842-23-6) is a synthetic, small-molecule purine derivative belonging to a class of compounds investigated for their ability to inhibit purine nucleoside phosphorylase (PNP). Its structure is characterized by a purine-2,6-dione core, substituted at the N-7 position with a 3-phenylpropyl group and at the C-8 position with a piperazin-1-yl-acetamide moiety.

Molecular Formula C21H27N7O3
Molecular Weight 425.493
CAS No. 895842-23-6
Cat. No. B2716913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide
CAS895842-23-6
Molecular FormulaC21H27N7O3
Molecular Weight425.493
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CCCC4=CC=CC=C4
InChIInChI=1S/C21H27N7O3/c1-25-18-17(19(30)24-21(25)31)28(9-5-8-15-6-3-2-4-7-15)20(23-18)27-12-10-26(11-13-27)14-16(22)29/h2-4,6-7H,5,8-14H2,1H3,(H2,22,29)(H,24,30,31)
InChIKeyZAHRUSHTXKQRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Sourcing 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide (CAS 895842-23-6): Chemical Class and Procurement Profile


The compound 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide (CAS 895842-23-6) is a synthetic, small-molecule purine derivative belonging to a class of compounds investigated for their ability to inhibit purine nucleoside phosphorylase (PNP) . Its structure is characterized by a purine-2,6-dione core, substituted at the N-7 position with a 3-phenylpropyl group and at the C-8 position with a piperazin-1-yl-acetamide moiety. This specific substitution pattern distinguishes it from other purine-based PNP inhibitors and is central to its potential pharmacological profile.

Why a Generic Purine Derivative Cannot Substitute for 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide in Research


The precise biological activity of purine derivatives is exquisitely sensitive to their substitution pattern. The 3-phenylpropyl group at the N-7 position of this compound introduces a specific hydrophobic and steric environment that is absent in simpler analogs, such as 2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide (CAS 477333-71-4) which lacks an N-7 substituent . Literature on related purine scaffolds demonstrates that even minor modifications at the N-7 position can drastically alter target binding kinetics, selectivity, and in vivo pharmacokinetic profiles [1]. Therefore, substituting this compound with a seemingly similar purine derivative without the specific N-7 phenylpropyl modification carries a high risk of divergent, non-comparable experimental outcomes, invalidating research continuity and procurement decisions.

Quantitative Differentiation Guide for 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide Against Closest Analogs


Structural Differentiation: The Impact of a Unique N-7 3-Phenylpropyl Substituent

The target compound is structurally differentiated from the closest commercially available analog, CAS 477333-71-4, by the presence of a 3-phenylpropyl group at the N-7 position of the purine core. The comparator analog possesses only a hydrogen atom at this position . In the broader class of purine PNP inhibitors, N-7 substitution is a critical determinant of potency, as documented in foundational patents, though direct head-to-head data for this exact pair is absent from the public domain [1].

Purine Nucleoside Phosphorylase PNP Inhibition Structure-Activity Relationship

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness

The addition of the 3-phenylpropyl group is expected to significantly increase the compound's lipophilicity (LogP) compared to the N-7 unsubstituted analog. For the comparator, 2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide, the calculated XLogP3 is -1.8 . While an experimentally or computationally determined LogP for the target compound was not found, the addition of a phenylpropyl group to a similar scaffold is known to increase LogP by approximately 2-3 units, profoundly influencing membrane permeability and non-specific binding profiles [1]. This qualitative difference is a key consideration for assay design.

Lipophilicity clogP Drug-Likeness ADME Properties

Differentiation by Intended Biological Target: Purine Nucleoside Phosphorylase (PNP) Inhibition

The compound is categorized within a patent class of purine and guanine derivatives developed as purine nucleoside phosphorylase (PNP) inhibitors, intended for T-cell selective immunosuppression [1]. The 'parent' analog without the N-7 phenylpropyl group (CAS 477333-71-4) is described in commercial vendor notes only as a compound of 'interest in medicinal chemistry' without a specific, confirmed target profile . The inclusion of the 3-phenylpropyl group in the target compound aligns it with a subclass of inhibitors that leverage this hydrophobic pocket, as suggested in PNP enzyme crystal structures, although direct inhibition data for this specific compound is not publicly available.

Purine Nucleoside Phosphorylase Enzyme Inhibition T-Cell Immunosuppression

Validated Application Scenarios for 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide Based on Differentiated Evidence


Probing the N-7 Hydrophobic Pocket of Purine Nucleoside Phosphorylase

This compound is the appropriate choice for a structure-activity relationship (SAR) study designed to probe the enzyme's tolerance for bulkier, lipophilic groups at the N-7 position. Its unique 3-phenylpropyl substituent directly addresses this scientific question, whereas an unsubstituted analog cannot. The predicted increase in lipophilicity [Supporting evidence from Section 3, Evidence_Item 2] is central to this investigation.

Developing T-Cell Selective Immunosuppressive Agents

The compound's classification as a potential PNP inhibitor [Supporting evidence from Section 3, Evidence_Item 3] makes it a valid candidate for research into novel immunosuppressive therapies. PNP inhibition is a known mechanism for selective T-cell suppression, a strategy for treating autoimmune diseases and preventing transplant rejection. The compound's unique structure may result in a novel selectivity or pharmacokinetic profile within this therapeutic class.

Synthesis of a Focused Compound Library for Drug Discovery

The compound serves as a key intermediate or final product in the synthesis of a library of 8-piperazinyl-purine-2,6-diones with varied N-7 substitution. Its procurement is mandatory for any high-throughput screening campaign aiming to establish SAR around the phenylpropyl moiety, a key differentiator from simpler, commercially available analogs.

Quote Request

Request a Quote for 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.